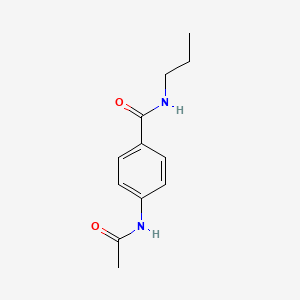![molecular formula C17H18F3NO2 B4936632 (2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B4936632.png)
(2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine, also known as TFB-DMA, is a chemical compound that has recently gained attention in scientific research due to its potential applications in medicine and biochemistry.
Wirkmechanismus
(2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine exerts its biological effects by binding to specific targets in cells, such as enzymes and receptors. Once bound, (2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The exact mechanism of action of (2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine is still being investigated, but it is thought to involve the inhibition of certain enzymes and the activation of specific signaling pathways.
Biochemical and Physiological Effects:
(2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine has been shown to have a variety of biochemical and physiological effects. For example, (2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine can increase the production of certain proteins and enzymes that are involved in cellular metabolism and signaling. It can also modulate the levels of certain neurotransmitters, such as dopamine and serotonin, which play important roles in mood regulation and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. (2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using (2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine is its potential toxicity, which can vary depending on the concentration and duration of exposure. Researchers must take precautions to ensure the safety of themselves and their subjects when working with (2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine.
Zukünftige Richtungen
There are several future directions for research on (2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Researchers are also investigating the mechanism of action of (2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine in more detail, with the goal of identifying specific targets and pathways that can be modulated for therapeutic benefit. Additionally, there is interest in developing new synthesis methods and derivatives of (2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine that may have improved properties and applications.
Synthesemethoden
(2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine can be synthesized using a multi-step process that involves the reaction of 2,3-dimethoxybenzaldehyde with 3-(trifluoromethyl)benzylamine in the presence of a catalyst. The resulting product is then purified using various techniques, such as column chromatography and recrystallization, to obtain (2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine in its pure form.
Wissenschaftliche Forschungsanwendungen
(2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine has been the subject of numerous scientific studies due to its potential applications in medicine and biochemistry. One study found that (2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Another study demonstrated that (2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine can act as a potent antioxidant, protecting cells from oxidative stress and damage. (2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1-[3-(trifluoromethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO2/c1-22-15-8-4-6-13(16(15)23-2)11-21-10-12-5-3-7-14(9-12)17(18,19)20/h3-9,21H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMAWYSOCHOABF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,3-dimethoxyphenyl)methyl]-1-[3-(trifluoromethyl)phenyl]methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4936572.png)
![N-(2,3-dihydro-1H-inden-2-yl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4936575.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4936579.png)


![1-[4-(4-ethoxyphenoxy)butoxy]-2-fluorobenzene](/img/structure/B4936614.png)
![N-[2-methoxy-4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4936617.png)
![N-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B4936636.png)
![4-cyano-N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B4936647.png)
![5-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4936648.png)
![1-(4-bromophenyl)-2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B4936656.png)
![2-chloro-5-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B4936663.png)